

# Application Notes and Protocols: 3,5-Dibromo-2-hydroxybenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name: 3,5-Dibromo-2-hydroxybenzoic acid

Cat. No.: B146546

[Get Quote](#)

## Introduction: A Versatile Brominated Building Block for Advanced Materials

**3,5-Dibromo-2-hydroxybenzoic acid**, also known as 3,5-Dibromosalicylic acid, is a polyfunctional aromatic compound poised for significant applications in materials science.<sup>[1][2]</sup> <sup>[3]</sup> Its unique molecular architecture, featuring a carboxylic acid, a hydroxyl group, and two bromine atoms on a benzene ring, offers a compelling combination of functionalities. The ortho-hydroxy and carboxylic acid groups provide a strong chelating site for metal ions, making it an ideal candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs).<sup>[4][5]</sup> Concurrently, the bromine atoms serve a dual purpose: they can impart valuable properties such as flame retardancy to polymers and offer reactive sites for post-synthetic modification of materials.<sup>[6][7][8][9]</sup>

This guide provides an in-depth exploration of the application of **3,5-Dibromo-2-hydroxybenzoic acid** in two key areas of materials science: as a functional linker in the synthesis of Metal-Organic Frameworks and as a monomer for the creation of specialty polymers. The protocols herein are designed to be robust and adaptable, providing a strong foundation for researchers to innovate and develop novel materials.

## Physicochemical and Structural Data

A thorough understanding of the fundamental properties of **3,5-Dibromo-2-hydroxybenzoic acid** is critical for its effective use in materials synthesis.

| Property          | Value                                                        | Reference                                |
|-------------------|--------------------------------------------------------------|------------------------------------------|
| CAS Number        | 3147-55-5                                                    | <a href="#">[1]</a> <a href="#">[3]</a>  |
| Molecular Formula | C <sub>7</sub> H <sub>4</sub> Br <sub>2</sub> O <sub>3</sub> | <a href="#">[1]</a> <a href="#">[10]</a> |
| Molecular Weight  | 295.91 g/mol                                                 | <a href="#">[1]</a> <a href="#">[3]</a>  |
| Appearance        | White to off-white powder/needles                            | <a href="#">[1]</a> <a href="#">[3]</a>  |
| Melting Point     | 223-227 °C                                                   | <a href="#">[1]</a> <a href="#">[3]</a>  |
| Solubility        | Sparingly soluble in water;<br>Soluble in alcohol and ether. | <a href="#">[1]</a>                      |
| SMILES            | C1=C(C=C(C(=C1C(=O)O)O)Br                                    | <a href="#">[2]</a> <a href="#">[3]</a>  |
| InChIKey          | BFBZHSOXKROMBG-<br>UHFFFAOYSA-N                              | <a href="#">[2]</a> <a href="#">[10]</a> |

The crystal structure of **3,5-Dibromo-2-hydroxybenzoic acid** reveals significant intermolecular interactions, including hydrogen-bonded dimers and  $\pi$ - $\pi$  stacking, which can influence its assembly in the solid state.[\[11\]](#)

## Application I: Functional Linker for Metal-Organic Frameworks (MOFs)

The salicylate moiety (2-hydroxybenzoate) is a well-established building block for robust and functional MOFs. The introduction of bromine atoms onto this linker scaffold offers a strategic advantage for tuning the framework's properties and enabling further functionalization.

## Causality Behind Experimental Design:

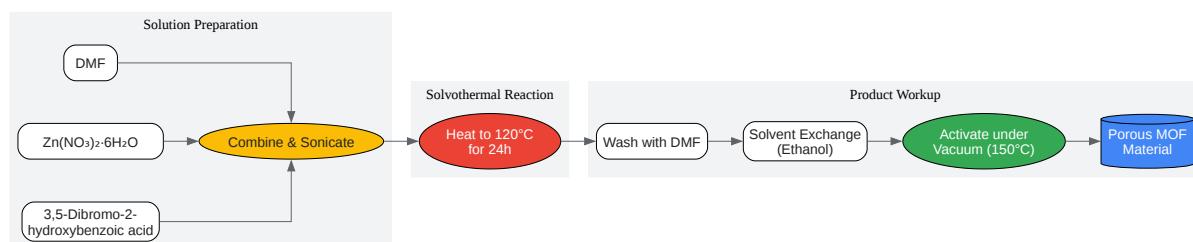
- Chelating Site: The adjacent hydroxyl and carboxylate groups form a stable six-membered chelate ring with metal ions, leading to strong metal-linker connectivity and often robust

framework structures.

- Porosity and Functionality: The bromine atoms are bulky substituents that can influence the pore size and geometry of the resulting MOF. Furthermore, the C-Br bond can be a site for subsequent chemical reactions, a process known as post-synthetic modification (PSM).[\[6\]](#)[\[7\]](#) [\[12\]](#) This allows for the introduction of new functional groups into the MOF after its initial synthesis, a powerful tool for creating tailored materials.

## Protocol 1: De Novo Solvothermal Synthesis of a Zn-based MOF

This protocol describes a general method for the synthesis of a hypothetical zinc-based MOF using **3,5-Dibromo-2-hydroxybenzoic acid** as the organic linker. This method is adapted from established procedures for salicylate-based MOFs.


Materials:

- **3,5-Dibromo-2-hydroxybenzoic acid** ( $C_7H_4Br_2O_3$ )
- Zinc nitrate hexahydrate ( $Zn(NO_3)_2 \cdot 6H_2O$ )
- N,N-Dimethylformamide (DMF)
- Ethanol
- 20 mL Scintillation vials or Teflon-lined autoclave

Methodology:

- Solution Preparation: In a 20 mL scintillation vial, dissolve 29.6 mg (0.1 mmol) of **3,5-Dibromo-2-hydroxybenzoic acid** in 10 mL of DMF.
- Metal Salt Addition: To this solution, add 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate.
- Sonication: Sonicate the mixture for 10-15 minutes until a homogeneous solution or fine suspension is formed.
- Sealing and Heating: Securely cap the vial. Place the vial in a programmable oven.

- Thermal Program: Heat the oven to 120 °C over 2 hours, hold at 120 °C for 24 hours, and then cool to room temperature over 6 hours.
- Product Isolation: After cooling, crystalline product should be visible. Carefully decant the mother liquor.
- Washing: Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.
- Solvent Exchange: To prepare the material for porosity analysis, exchange the DMF with a more volatile solvent like ethanol (3 x 10 mL) over 24 hours.
- Activation: Decant the ethanol and activate the sample by heating under vacuum at 150 °C for 12 hours to remove all solvent molecules from the pores.

[Click to download full resolution via product page](#)

Caption: Workflow for the solvothermal synthesis of a MOF.

## Protocol 2: Post-Synthetic Bromination of a Salicylate-based MOF

This protocol outlines a method to introduce bromine atoms onto a pre-synthesized MOF that contains 2-hydroxybenzoic acid (salicylic acid) linkers. This leverages the principles of post-synthetic modification to create a material analogous to one made directly from the brominated linker.

#### Materials:

- Pre-synthesized salicylate-based MOF (e.g., a Zn-salicylate MOF)
- N-Bromosuccinimide (NBS)
- Acetonitrile (anhydrous)
- Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

#### Methodology:

- MOF Activation: Activate the parent MOF by heating under vacuum to ensure pores are empty and accessible.
- Inert Atmosphere: Place 100 mg of the activated MOF into a Schlenk flask. Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
- Reaction Setup: Under a positive pressure of inert gas, add 15 mL of anhydrous acetonitrile to the flask.
- Reagent Addition: In a separate flask, dissolve a 10-fold molar excess of N-Bromosuccinimide (NBS) relative to the linker content of the MOF in 10 mL of anhydrous acetonitrile.
- Reaction: Using a cannula or syringe, slowly add the NBS solution to the stirring suspension of the MOF at room temperature.
- Monitoring: Allow the reaction to proceed for 48-72 hours at room temperature. The progress of the bromination can be monitored by periodically taking a small sample of the MOF, digesting it in deuterated acid (e.g., DCI in D<sub>2</sub>O), and analyzing the linker composition by <sup>1</sup>H NMR spectroscopy.

- Quenching and Washing: After the desired level of bromination is achieved, quench any remaining NBS by adding a few drops of a saturated sodium thiosulfate solution.
- Purification: Filter the solid MOF material and wash it thoroughly with fresh acetonitrile (3 x 15 mL) and then with a solvent like dichloromethane (3 x 15 mL) to remove any residual reagents and byproducts.
- Activation: Dry the modified MOF under vacuum to yield the final brominated material.

## Application II: Monomer for Flame-Retardant Polymers

The presence of a high weight percentage of bromine (54.01%) makes **3,5-Dibromo-2-hydroxybenzoic acid** an excellent candidate monomer for producing inherently flame-retardant polymers.<sup>[1]</sup> Brominated compounds are widely used as flame retardants; they function in the gas phase by releasing bromine radicals that interrupt the radical chain reactions of combustion.<sup>[8][9]</sup>

### Causality Behind Experimental Design:

- Polymerization Functionality: The molecule possesses both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, making it a classic "A-B" type monomer for step-growth polymerization, specifically for synthesizing polyesters.
- Inherent Flame Retardancy: By incorporating the brominated monomer directly into the polymer backbone, the flame-retardant properties become a permanent feature of the material. This avoids issues of leaching and migration associated with additive flame retardants.<sup>[13]</sup>

## Protocol 3: Melt Polycondensation for Synthesis of a Brominated Polyester

This protocol describes the direct melt polycondensation of **3,5-Dibromo-2-hydroxybenzoic acid** to form a high-molecular-weight aromatic polyester.

Materials:

- **3,5-Dibromo-2-hydroxybenzoic acid**
- Acetic anhydride
- Antimony(III) oxide ( $Sb_2O_3$ ) or another suitable polycondensation catalyst
- High-temperature reaction vessel with mechanical stirrer, nitrogen inlet, and distillation outlet.

Methodology:

- Acetylation (Monomer Protection): In a round-bottom flask, combine 29.6 g (0.1 mol) of **3,5-Dibromo-2-hydroxybenzoic acid** with 12.2 mL (0.13 mol) of acetic anhydride. Heat the mixture at 140 °C for 2 hours with stirring to form the acetylated monomer, 2-acetoxy-3,5-dibromobenzoic acid. This step is crucial to prevent side reactions and discoloration at high temperatures.
- Catalyst Addition: Transfer the molten acetylated monomer to the high-temperature polymerization reactor. Add a catalytic amount of Antimony(III) oxide (e.g., 50-100 mg).
- Polycondensation - Stage 1 (Low Vacuum): Begin mechanical stirring and heat the reactor to 250 °C under a slow stream of nitrogen. Acetic acid will begin to distill off as the polymerization proceeds. Maintain these conditions for 1-2 hours.
- Polycondensation - Stage 2 (High Vacuum): Gradually increase the temperature to 270-280 °C and slowly apply a high vacuum (<1 Torr). The viscosity of the melt will increase significantly as the molecular weight of the polymer builds.
- Reaction Completion: Continue the reaction under high vacuum for 3-4 hours, or until the desired melt viscosity is achieved, indicating the formation of a high-molecular-weight polymer.
- Product Extrusion: While still hot, extrude the molten polymer from the reactor under nitrogen pressure into a strand and cool it in a water bath.
- Pelletization: Cut the cooled polymer strand into pellets for storage and further processing (e.g., thermal analysis, flammability testing).

Caption: Workflow for polyester synthesis via melt polycondensation.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3,5-Dibromosalicylic Acid [drugfuture.com]
- 2. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-ジブロモサリチル酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal-organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Postsynthetic bromination of UiO-66 analogues: altering linker flexibility and mechanical compliance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Postsynthetic bromination of UiO-66 analogues: altering linker flexibility and mechanical compliance - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT03178H [pubs.rsc.org]
- 8. bsef.com [bsef.com]
- 9. FLAME RETARDANT - DREYPLAS GmbH - High-performance polymers, fillers, additives [dreyplas.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. 3,5-Dibromo-2-hydroxy-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beyond post-synthesis modification: evolution of metal-organic frameworks via building block replacement - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00067F [pubs.rsc.org]
- 13. orbi.umons.ac.be [orbi.umons.ac.be]
- To cite this document: BenchChem. [Application Notes and Protocols: 3,5-Dibromo-2-hydroxybenzoic Acid in Materials Science]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b146546#application-of-3-5-dibromo-2-hydroxybenzoic-acid-in-materials-science>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)